2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative characterized by a 2,4-dimethylphenyl group at position 4 of the triazole ring and a phenoxymethyl substituent at position 3. The sulfanyl (-S-) group at position 3 links to an acetamide moiety, which is further substituted with a 4-phenoxyphenyl group.
Properties
CAS No. |
539808-92-9 |
|---|---|
Molecular Formula |
C31H28N4O3S |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
2-[[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C31H28N4O3S/c1-22-13-18-28(23(2)19-22)35-29(20-37-25-9-5-3-6-10-25)33-34-31(35)39-21-30(36)32-24-14-16-27(17-15-24)38-26-11-7-4-8-12-26/h3-19H,20-21H2,1-2H3,(H,32,36) |
InChI Key |
KHPFZUFKUAYRMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)COC5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound. Subsequent steps involve the introduction of the dimethylphenyl and phenoxymethyl groups through nucleophilic substitution reactions. The final step involves the attachment of the phenoxyphenylacetamide moiety via a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, modulating their activity. The phenoxyphenyl groups enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Structural Comparison
The target compound shares a core 1,2,4-triazole scaffold with multiple analogs, but substituent variations critically influence its physicochemical and biological properties. Key structural differences are summarized below:
Key Observations :
- Lipophilicity: The target compound’s 2,4-dimethylphenyl and phenoxymethyl groups likely increase membrane permeability compared to polar analogs like .
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) may enhance binding to hydrophobic enzyme pockets, whereas electron-donating groups (e.g., methoxy in ) improve solubility .
Key Observations :
- Anti-inflammatory Potential: The target compound’s phenoxymethyl group mirrors ’s furan-based analogs, suggesting possible anti-exudative or anti-inflammatory activity .
- Enzyme Binding : The acetamide’s carbonyl group (as in ) is critical for hydrogen bonding with biological targets .
Key Observations :
- Synthetic Challenges: Bulky substituents (e.g., 4-phenoxyphenyl) may reduce yields compared to simpler analogs (e.g., ’s 47% yield) .
- Thermal Stability : High melting points in analogs (e.g., ) suggest the target compound may also exhibit robust thermal stability .
Biological Activity
The compound 2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide (CAS Number: 539808-95-2) belongs to a class of triazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a monoisotopic mass of approximately 486.20895 Da. The structure includes a triazole ring and a sulfanyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H30N4O2S |
| Monoisotopic Mass | 486.20895 Da |
| CAS Number | 539808-95-2 |
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. The specific compound under review has shown potential in inhibiting various cancer cell lines through multiple mechanisms:
- Mechanism of Action :
-
Case Studies :
- A study demonstrated that related triazole compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxicity .
- Another investigation highlighted the compound's ability to induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Triazole derivatives are known for their antifungal and antibacterial properties:
-
Antifungal Activity :
- Triazole compounds have been extensively studied for their efficacy against fungal infections, particularly those caused by Candida species .
- The specific compound may inhibit fungal growth by disrupting cell membrane synthesis.
- Antibacterial Activity :
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of triazole derivatives, revealing that modifications in the phenyl rings significantly affect biological activity. For instance:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide, and how can intermediates be optimized?
- Methodology :
- Start with cyclocondensation of thiosemicarbazide derivatives with substituted phenyl groups to form the 1,2,4-triazole core. Introduce the phenoxymethyl group via nucleophilic substitution or alkylation reactions.
- Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) and confirm purity via TLC or HPLC .
- Optimize reaction conditions (e.g., solvent, temperature, catalyst) using factorial design experiments to maximize yield and minimize byproducts .
Q. How can the structure of this compound be rigorously characterized?
- Methodology :
- Use ¹H/¹³C NMR to confirm substituent positions and integration ratios.
- Perform X-ray crystallography for absolute configuration determination, as demonstrated for structurally analogous triazole derivatives (e.g., resolving sulfanyl and acetamide orientations) .
- Validate molecular weight via high-resolution mass spectrometry (HRMS) and functional groups via FT-IR (e.g., C=O stretch at ~1650 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Screen for anti-inflammatory activity using carrageenan-induced paw edema models, comparing efficacy to known standards (e.g., indomethacin).
- Assess antimicrobial potential via microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Reference protocols from studies on structurally related triazole-acetamide hybrids with demonstrated anti-exudative and antimicrobial properties .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and guide synthetic optimization?
- Methodology :
- Apply density functional theory (DFT) to calculate transition-state energies for key reactions (e.g., cyclocondensation, sulfanyl group introduction).
- Use molecular docking to predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity).
- Integrate computational insights with experimental data via platforms like ICReDD, which combines quantum chemical calculations and experimental feedback loops .
Q. What strategies address discrepancies in biological activity data across similar triazole-acetamide derivatives?
- Methodology :
- Perform meta-analysis of published data to identify trends (e.g., substituent effects on bioactivity). For example, electron-withdrawing groups on the phenyl ring may enhance antimicrobial activity but reduce solubility .
- Validate hypotheses through SAR studies : Synthesize derivatives with systematic substituent variations (e.g., replacing 2,4-dimethylphenyl with fluorophenyl) and compare bioactivity profiles .
- Use multivariate statistical analysis (e.g., PCA) to disentangle confounding factors like lipophilicity vs. steric effects .
Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be improved?
- Methodology :
- Modify the acetamide moiety to enhance solubility: Introduce polar groups (e.g., hydroxyl, amine) or formulate as a prodrug (e.g., ester derivatives).
- Assess metabolic stability via in vitro liver microsome assays (human/rat) to identify vulnerable sites (e.g., sulfanyl group oxidation).
- Reference degradation pathways observed in structurally related sulfanyl-triazole compounds, which may undergo cytochrome P450-mediated oxidation .
Q. What advanced spectroscopic techniques resolve ambiguities in stereochemical assignments?
- Methodology :
- Employ NOESY/ROESY NMR to probe spatial proximity of protons (e.g., confirming the orientation of the phenoxymethyl group relative to the triazole ring) .
- Use vibrational circular dichroism (VCD) for chiral center analysis if the compound exhibits optical activity.
- Cross-validate with single-crystal XRD data , as demonstrated for N-(2-chlorophenyl) analogs .
Methodological Notes
- Data Contradiction Analysis : Cross-reference experimental results with computational predictions (e.g., DFT-calculated vs. observed NMR shifts) to identify systematic errors .
- Experimental Replication : Adopt protocols from high-impact studies on analogous compounds (e.g., anti-exudative activity assays in ) to ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
